(3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic or basic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated thiazole is reacted with an appropriate amine to introduce the amino group.
Amidation: The final step involves the formation of the amide bond through the reaction of the amino-thiazole intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like sodium azide, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, reduction could yield primary or secondary amines, and substitution could yield various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide: Similar structure with a methyl group instead of chlorine.
(3S)-3-Amino-3-(5-nitro-1,3-thiazol-2-yl)propanamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the thiazole ring can affect its electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C6H8ClN3OS |
---|---|
Molecular Weight |
205.67 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8ClN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m0/s1 |
InChI Key |
CYFJXFVPHSXBAN-VKHMYHEASA-N |
Isomeric SMILES |
C1=C(SC(=N1)[C@H](CC(=O)N)N)Cl |
Canonical SMILES |
C1=C(SC(=N1)C(CC(=O)N)N)Cl |
Origin of Product |
United States |
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